4-(Benzyloxy)-5-bromopyrimidine: A Strategic Building Block in Medicinal Chemistry
4-(Benzyloxy)-5-bromopyrimidine: A Strategic Building Block in Medicinal Chemistry
Topic: Chemical Structure and Properties of 4-(Benzyloxy)-5-bromopyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Benzyloxy)-5-bromopyrimidine (CAS 1232361-96-4) represents a specialized heterocyclic scaffold critical to the development of kinase inhibitors, antiviral nucleoside analogs, and antitubulin agents. Distinguished by its orthogonal reactivity—featuring an electrophilic bromine at C5 and a masked oxo-group (benzyloxy) at C4—this compound allows for precise, divergent functionalization. This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and reactivity profile, serving as a definitive reference for its application in high-value organic synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The physicochemical profile of 4-(benzyloxy)-5-bromopyrimidine is defined by the interplay between the lipophilic benzyl ether and the electron-withdrawing pyrimidine core.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 4-(Benzyloxy)-5-bromopyrimidine |
| CAS Number | 1232361-96-4 |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| SMILES | BrC1=CN=C(OCC2=CC=CC=C2)N=C1 |
| Physical Form | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| LogP (Predicted) | ~3.5 (Lipophilic) |
| H-Bond Acceptors | 3 (N1, N3, O) |
| Melting Point | 80–85 °C (Typical for class; experimental verification recommended) |
Structural Analysis & Electronic Effects
Understanding the electronic distribution is prerequisite to predicting regioselectivity.
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The Pyrimidine Core: The 1,3-diazine ring is inherently electron-deficient. The introduction of the benzyloxy group at C4 acts as an electron-donating group (EDG) via resonance, partially mitigating the ring's deficiency, but the inductive effect of the adjacent nitrogens remains dominant.
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C5-Bromine Handle: Positioned meta to both nitrogens but ortho to the benzyloxy group, the C5-bromide is activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). It is less reactive toward nucleophilic aromatic substitution (
) compared to halogens at C2, C4, or C6. -
C4-Benzyloxy Group: This moiety serves a dual purpose:
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Protection: It masks the C4-oxo functionality (tautomeric with 4-hydroxy), preventing unwanted N-alkylation during earlier synthetic steps.
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Lipophilicity: It significantly enhances solubility in organic solvents compared to the polar 5-bromouracil analog.
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Synthetic Pathways[7][9][10][11]
The synthesis of 4-(benzyloxy)-5-bromopyrimidine typically proceeds via the functionalization of a halogenated pyrimidine precursor. The most robust route involves the nucleophilic displacement of a chloride by benzyl alcohol.
Diagram 1: Synthetic Route
Caption: Stepwise construction of the core scaffold via bromination followed by regioselective
Detailed Experimental Protocol (Step 2: Benzylation)
Note: This protocol is adapted from standard procedures for alkoxypyrimidines.
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Preparation of Alkoxide: To a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous THF (5 mL/mmol). Cool to 0°C.[1]
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Addition: Dropwise add Benzyl Alcohol (1.1 equiv). Stir for 30 minutes until H₂ evolution ceases.
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Coupling: Add a solution of 5-bromo-4-chloropyrimidine (1.0 equiv) in THF dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
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Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: Flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes) yields the product as a white solid.
Reactivity Profile & Divergent Synthesis
The utility of 4-(benzyloxy)-5-bromopyrimidine lies in its ability to undergo orthogonal transformations.
Diagram 2: Reactivity Map
Caption: Divergent functionalization pathways. The C5 position allows carbon-carbon bond formation, while C4 deprotection reveals the lactam.
Key Transformations
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Suzuki-Miyaura Coupling (C5 Functionalization):
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Mechanism: Oxidative addition of Pd(0) into the C5-Br bond is favored.[2] The electron-donating benzyloxy group at C4 slightly deactivates the C5 position compared to a 2,4-dichloropyrimidine, requiring robust catalysts like
or and elevated temperatures (80–100°C). -
Strategic Note: Perform C5 coupling before debenzylation to maintain solubility and prevent catalyst poisoning by the free amide/lactam of the deprotected product.
-
-
Debenzylation (Deprotection):
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Method A (Acidic): Treatment with HBr/AcOH or TFA at reflux removes the benzyl group to yield 5-bromopyrimidin-4(3H)-one. This preserves the C5-Bromine.
-
Method B (Hydrogenolysis - CAUTION): Standard
conditions often result in concomitant debromination (loss of the Br atom). If hydrogenolysis is required, use poisoned catalysts or strictly control equivalents, though acidic cleavage is preferred for this substrate.
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Medicinal Chemistry Applications
This scaffold is a precursor for several bioactive classes:
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Kinase Inhibitors: The pyrimidine ring mimics the adenine core of ATP. Substitution at C5 allows the molecule to reach into the hydrophobic pocket of kinase enzymes (e.g., CDK, EGFR).
-
Antitubulin Agents: 5-substituted pyrimidines derived from this core have been explored as 7-deazahypoxanthine mimics, disrupting microtubule dynamics.
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Nucleoside Analogs: Following deprotection and glycosylation, derivatives serve as non-natural nucleosides for antiviral research.
Safety & Handling (SDS Summary)
-
Hazards:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzyloxy ether is generally stable but can oxidize over prolonged exposure to air/light.
References
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Sigma-Aldrich. 4-(Benzyloxy)-5-bromopyrimidine Product Sheet. Available at:
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PubChem. Compound Summary for CID 59583472: 4-(Benzyloxy)-5-bromopyrimidine. National Library of Medicine. Available at:
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BenchChem. Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine. (Analogous reactivity data). Available at:
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Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for C5-coupling).
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EPA CompTox. Pyrimidine, 5-bromo- Properties. Available at:
